1-Isocyanato-4-(methoxymethyl)benzene

Description

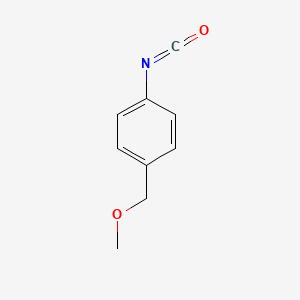

1-Isocyanato-4-(methoxymethyl)benzene (CAS 873452-35-8) is an aromatic isocyanate with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. Its structure comprises a benzene ring substituted with an isocyanate (-NCO) group at position 1 and a methoxymethyl (-CH₂-O-CH₃) group at position 4 . Aromatic isocyanates are widely used in polyurethane synthesis, adhesives, and coatings due to their reactivity with polyols and amines .

Properties

IUPAC Name |

1-isocyanato-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-6-8-2-4-9(5-3-8)10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSPIUJTWKODRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most established route for synthesizing aromatic isocyanates like 1-Isocyanato-4-(methoxymethyl)benzene involves the phosgenation of primary aromatic amines bearing the methoxymethyl substituent. This process typically employs phosgene (COCl₂) as the carbonyl source, reacting with the amine in inert solvents under controlled temperature conditions.

Reaction Conditions

- Temperature Range: Generally between 20°C and 100°C, with some processes favoring lower temperatures (~0°C to +35°C) to minimize side reactions and decomposition.

- Reaction Time: Rapid reactions, often less than one minute, especially under vigorous mixing, to enhance yield and reduce by-products.

- Solvent Choice: Non-polar, inert solvents such as toluene, chlorobenzene, or methylene chloride are preferred to facilitate phase separation and control reaction kinetics.

Process Description

In a typical process, the aromatic amine (with methoxymethyl substitution) is dissolved in a dry inert solvent and cooled to a specific temperature (often around 0°C to +35°C). Phosgene is then introduced, either as a gas or as a solution, in excess (molar ratios of amine to phosgene typically range from 1:1 to 1:8). The reaction proceeds swiftly, producing the isocyanate and releasing hydrogen chloride (HCl), which is scavenged or neutralized using inorganic bases such as sodium hydroxide or calcium carbonate.

Research Findings & Patent Data

- US patent US3641094A describes a process where primary amines react with phosgene in the presence of aqueous inorganic bases and hydrophobic inert solvents at temperatures between 30°C and 35°C, with reaction times less than a minute, achieving high yields and minimizing corrosion and by-product formation.

- The process involves vigorous mixing to ensure rapid and complete conversion, with phase separation and purification via distillation or crystallization.

Catalytic Phosgenation of Amine Derivatives

Advanced Catalytic Methods

Recent patents (e.g., US11591293B2) disclose catalytic phosgenation techniques that enable the synthesis of aromatic isocyanates at lower temperatures (around 50°C to 120°C), using catalytic amounts of monoisocyanates and inert solvents. These methods reduce the formation of tertiary amine salts and by-products, improving process safety and environmental compliance.

Key Features

- Use of catalysts accelerates the reaction, allowing for shorter reaction times.

- The process can be conducted continuously or batch-wise.

- Excess phosgene is recycled within the system, reducing waste.

Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 50°C – 120°C | Catalytic activity is temperature-dependent |

| Phosgene molar ratio | 1:1 to 1:8 | Slight excess to ensure complete conversion |

| Reaction time | Less than 1 minute | Due to catalytic acceleration |

Advantages

- Higher yields with fewer side products.

- Reduced corrosion and environmental hazards.

- Suitable for low boiling and sensitive aromatic compounds.

Alternative Synthetic Routes

Direct Amination and Subsequent Isocyanate Formation

While less common for aromatic compounds, some methods involve initial amination of methoxymethyl-substituted benzene derivatives, followed by oxidation or chlorination to generate the amine precursor for phosgenation.

Use of Isocyanate Intermediates

Pre-formed isocyanate intermediates can be synthesized via alternative routes such as the Curtius rearrangement or from carbamates, but these are less favored due to complexity and lower yields for aromatic systems.

Data Table Summarizing Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phosgenation of primary amines | Aromatic amine + phosgene | 0°C to 35°C, inert solvent, rapid addition | High yield, rapid, scalable | Toxic phosgene, corrosive HCl by-product |

| Catalytic phosgenation | Aromatic amine + phosgene + catalyst | 50°C – 120°C, inert solvent | Lower temperature, less corrosion | Catalyst cost, process complexity |

| Alternative routes (less common) | Aromatic derivatives + chlorination/oxidation | Variable | Useful for specific derivatives | Lower yields, more steps |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-Isocyanato-4-(methoxymethyl)benzene can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reduction reactions can convert the isocyanate group to an amine group. Typical reducing agents include lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO in acidic or basic medium.

Reduction: LiAlH in anhydrous ether or H with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Ureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

Synthesis of Polyurethanes

1-Isocyanato-4-(methoxymethyl)benzene is primarily utilized in the production of polyurethanes. Its isocyanate group reacts with polyols to form polyurethane elastomers and foams, which are used in various applications including:

- Foams : Used in furniture, automotive seating, and insulation materials.

- Coatings : Provides durable and weather-resistant finishes for surfaces.

Adhesives and Sealants

This compound serves as a critical component in the formulation of adhesives and sealants. Its reactivity allows it to bond well with various substrates, making it suitable for:

- Construction : For bonding materials such as wood, metal, and plastics.

- Automotive Industry : Used in assembling components that require strong adhesion.

Chemical Intermediates

This compound acts as a versatile intermediate in organic synthesis. It can be transformed into other functionalized compounds through various chemical reactions, including:

- Nucleophilic Additions : Reacts with nucleophiles to generate new compounds with diverse functionalities.

- Cross-Coupling Reactions : Used in the synthesis of complex organic molecules in pharmaceutical development.

Data Table of Applications

| Application Area | Description |

|---|---|

| Polyurethanes | Used in the production of elastomers and foams for insulation and cushioning materials. |

| Adhesives and Sealants | Forms strong bonds for construction and automotive applications. |

| Chemical Intermediates | Serves as a precursor for synthesizing other organic compounds through various reactions. |

Case Study 1: Polyurethane Production

A study demonstrated the effectiveness of this compound in synthesizing flexible polyurethane foams. The resulting foams exhibited superior mechanical properties compared to traditional formulations, highlighting its potential for high-performance applications.

Case Study 2: Adhesive Formulation

Research conducted on adhesive formulations incorporating this compound showed enhanced adhesion strength and durability under various environmental conditions. The study concluded that its incorporation significantly improved the performance of construction adhesives.

Regulatory Considerations

Due to its chemical nature, this compound is subject to regulatory scrutiny regarding safety and environmental impact. It is classified as harmful if swallowed or if it comes into contact with skin . Proper handling measures are essential to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-(methoxymethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate linkages, respectively. These reactions are typically facilitated by the presence of a base, which helps to neutralize any acidic by-products formed during the reaction .

Molecular Targets and Pathways:

Proteins and Peptides: The compound can modify proteins and peptides by forming stable urea linkages, which can affect protein function and interactions.

Enzymes: It can act as an enzyme inhibitor by reacting with active site residues, thereby blocking substrate binding and enzyme activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methoxymethyl (-CH₂-O-CH₃): Compared to methoxy (-OCH₃), this group adds steric bulk and flexibility, which may improve solubility in ethers or alcohols while moderately reducing reactivity . Nitro (-NO₂): Electron-withdrawing nature increases the electrophilicity of the isocyanate group, accelerating reactions with amines (e.g., in urea formation) . Methyl (-CH₃): Introduces steric hindrance, which can slow down reactions with larger molecules but improve thermal stability in polymers .

Reactivity Trends: Electron-donating groups (e.g., -OCH₃) decrease isocyanate reactivity by reducing electrophilicity, whereas electron-withdrawing groups (e.g., -NO₂) enhance it .

Applications: this compound: Potential use in specialty coatings or adhesives requiring balanced reactivity and solubility . 4-Methoxyphenyl isocyanate: Preferred for flexible polyurethanes due to controlled reactivity . MDI: Dominates construction and automotive industries for rigid foams and composites .

Research Findings and Limitations

Biological Activity

1-Isocyanato-4-(methoxymethyl)benzene, with the chemical formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol, is an organic compound that exhibits significant biological activity, primarily due to its isocyanate functionality. This compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves the reaction of 4-(methoxymethyl)benzyl alcohol with phosgene or a phosgene equivalent under controlled conditions. This method allows for the introduction of the isocyanate group, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to the reactivity of the isocyanate group. It can react with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. These reactions are facilitated by bases that neutralize acidic by-products formed during the reaction. The formation of stable urea linkages allows for modifications of proteins and peptides, making it a valuable tool in biological research.

Biological Applications

This compound has several notable biological applications:

- Protein Modification : The compound can modify proteins and peptides through urea linkage formation, which can alter protein function and interactions. This property is essential for studying protein-protein interactions and developing protein-based drugs.

- Enzyme Inhibition : It has potential applications in drug development as an enzyme inhibitor. By reacting with active site residues, it can block substrate binding, thereby inhibiting enzyme activity.

- Medicinal Chemistry : The compound's ability to form stable linkages makes it suitable for designing enzyme inhibitors and receptor antagonists, contributing to advancements in therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Functional Groups | Key Differences |

|---|---|---|

| Benzene, 1-isocyanato-4-methoxy | Methoxy group | Lacks methoxymethyl group |

| Benzene, 1-isocyanato-4-methyl | Methyl group | Different functional group at position 4 |

| 1-(Isocyanatomethyl)-4-(methyloxy)benzene | Different positioning | Variations in functional group positioning |

This table illustrates how the presence of both an isocyanate and a methoxymethyl group provides distinct reactivity for this compound compared to its analogs.

Case Studies

Several studies have explored the biological activities associated with this compound:

- Protein Interaction Studies : Research has demonstrated that modifying proteins with isocyanate groups can enhance or inhibit specific biological functions, providing insights into cellular mechanisms and disease processes.

- Drug Development : In medicinal chemistry, compounds containing isocyanate functionalities have been investigated for their potential as anticancer agents due to their ability to interact with critical cellular targets.

- Polymer Applications : In industrial settings, this compound is utilized in producing polymers and coatings that require enhanced durability and chemical resistance, showcasing its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Isocyanato-4-(methoxymethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via phosgenation of 4-(methoxymethyl)aniline under anhydrous conditions. Alternative routes include palladium-catalyzed coupling of 4-bromo-(methoxymethyl)benzene with isocyanate precursors, as suggested for analogous aryl isocyanates . Key parameters include temperature control (40–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 amine:phosgene equivalent). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the isocyanate group (-NCO) via asymmetric stretching at ~2250–2275 cm⁻¹. The methoxymethyl (-OCH₂O-) group shows C-O-C stretching at ~1100 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include δ 3.3–3.5 ppm (OCH₃ protons), δ 4.5–4.7 ppm (CH₂ in methoxymethyl), and δ 120–140 ppm (aromatic carbons adjacent to -NCO) .

- GC-MS : Use electron ionization (EI) at 70 eV to detect molecular ion peaks (m/z 149.15) and fragmentation patterns (e.g., loss of -NCO group at m/z 105) .

Q. How does the reactivity of this compound compare to other aryl isocyanates in nucleophilic addition reactions?

- Methodological Answer : The methoxymethyl group enhances electron density on the benzene ring, reducing electrophilicity of the -NCO group compared to unsubstituted phenyl isocyanate. Kinetic studies with amines (e.g., aniline) show slower reaction rates (k ≈ 0.15 M⁻¹s⁻¹ vs. 0.25 M⁻¹s⁻¹ for phenyl isocyanate). Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model transition states for [2+2] or [4+1] cycloadditions. For example, with alkenes, the methoxymethyl group directs attack to the para position due to steric and electronic effects. Fukui indices (nucleophilic/electrophilic) derived from Mulliken charges help identify reactive sites .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature ¹H NMR (e.g., 25°C to −40°C) to detect hindered rotation of the methoxymethyl group, which may cause splitting .

- 2D-COSY/HSQC : Correlate coupling between OCH₃ protons and adjacent CH₂ groups to confirm connectivity .

- X-ray Crystallography : Resolve ambiguities by determining bond angles/distances (e.g., C-NCO bond length ≈ 1.21 Å) .

Q. What strategies mitigate toxicity risks when handling this compound in polymer synthesis?

- Methodological Answer :

- Engineering Controls : Use closed-loop reactors with scrubbers (e.g., NaOH traps) to neutralize vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and APR masks with organic vapor cartridges .

- Waste Management : Quench residual isocyanate with 10% aqueous ethanol before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.